![molecular formula C14H8F4O B3040768 4-Fluoro-2-(trifluoromethyl)benzophenone CAS No. 239087-03-7](/img/structure/B3040768.png)
4-Fluoro-2-(trifluoromethyl)benzophenone
Overview
Description
“4-Fluoro-2-(trifluoromethyl)benzophenone” is a chemical compound with the molecular formula C14H8F4O . It is also known by other names such as Methanone, [4-fluoro-2-(trifluoromethyl)phenyl]phenyl-, and [4-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(trifluoromethyl)benzophenone” consists of 14 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C14H8F4O/c15-10-6-7-11 (12 (8-10)14 (16,17)18)13 (19)9-4-2-1-3-5-9/h1-8H
.
Physical And Chemical Properties Analysis
The molecular weight of “4-Fluoro-2-(trifluoromethyl)benzophenone” is 268.21 g/mol . It has a computed XLogP3-AA value of 4.2 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 268.05112752 g/mol .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Fluoro-2-(trifluoromethyl)benzophenone, focusing on six unique fields:
Pharmaceutical Research
4-Fluoro-2-(trifluoromethyl)benzophenone is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring both fluorine and trifluoromethyl groups, enhances the metabolic stability and bioavailability of drug molecules. This compound is particularly valuable in the development of anti-inflammatory and anticancer agents .
Proteomics
In proteomics, 4-Fluoro-2-(trifluoromethyl)benzophenone is utilized as a biochemical tool for studying protein interactions and functions. Its ability to form stable complexes with proteins makes it useful in identifying and characterizing protein binding sites and understanding protein dynamics .
Organic Synthesis
This compound serves as a key reagent in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways, including the construction of heterocyclic compounds and the introduction of fluorine atoms into organic frameworks .
Material Science
In material science, 4-Fluoro-2-(trifluoromethyl)benzophenone is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical strength. This makes it valuable in the production of high-performance coatings, adhesives, and composites .
Agrochemical Development
The compound is also employed in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. Its fluorinated structure contributes to the increased efficacy and environmental stability of these agrochemicals, making them more effective in pest control and crop protection .
Catalysis
4-Fluoro-2-(trifluoromethyl)benzophenone is used as a ligand in catalytic processes, particularly in transition metal catalysis. Its unique electronic properties can enhance the activity and selectivity of catalysts, leading to more efficient and sustainable chemical reactions. This application is crucial in the development of green chemistry and industrial processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-10-6-7-11(12(8-10)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKIIDUTIPSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224637 | |
Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)benzophenone | |
CAS RN |
239087-03-7 | |
Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239087-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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